molecular formula C18H16N6O2 B2911883 2-(1,2-benzoxazol-3-yl)-N-{2-[2-(pyrazin-2-yl)-1H-imidazol-1-yl]ethyl}acetamide CAS No. 2097873-54-4

2-(1,2-benzoxazol-3-yl)-N-{2-[2-(pyrazin-2-yl)-1H-imidazol-1-yl]ethyl}acetamide

Cat. No.: B2911883
CAS No.: 2097873-54-4
M. Wt: 348.366
InChI Key: HJBNQYJGHWQVFN-UHFFFAOYSA-N
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Description

2-(1,2-benzoxazol-3-yl)-N-{2-[2-(pyrazin-2-yl)-1H-imidazol-1-yl]ethyl}acetamide (CAS 1448137-16-3) is a chemical compound with a molecular formula of C18H16N6O3 and a molecular weight of 364.36 g/mol . This hybrid molecule is of significant interest in medicinal chemistry research due to its unique structure incorporating multiple heterocyclic systems. The compound features both a benzoxazole and an imidazole ring, the latter being linked to a pyrazine moiety. The imidazole ring is a five-membered heterocycle that is a key structural component in a wide range of biologically active molecules and natural products, and it is known for its amphoteric properties and excellent solubility in polar solvents . The pyrazine component is a six-membered ring with two nitrogen atoms that serves as a versatile scaffold in drug discovery, allowing for diverse chemical interactions . Compounds containing these distinct pharmacophores are frequently investigated for their potential biological activities. Researchers explore such complex molecules for various applications, including as potential antimicrobial agents against pathogenic microorganisms and for cytotoxic effects in anticancer studies, particularly against cell lines such as lung cancer . The presence of multiple nitrogen-containing rings makes this compound a valuable synthon for further chemical derivatization and structure-activity relationship (SAR) studies. This product is intended for research purposes only and is not for human or veterinary diagnostic or therapeutic uses.

Properties

IUPAC Name

2-(1,2-benzoxazol-3-yl)-N-[2-(2-pyrazin-2-ylimidazol-1-yl)ethyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N6O2/c25-17(11-14-13-3-1-2-4-16(13)26-23-14)21-7-9-24-10-8-22-18(24)15-12-19-5-6-20-15/h1-6,8,10,12H,7,9,11H2,(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJBNQYJGHWQVFN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=NO2)CC(=O)NCCN3C=CN=C3C4=NC=CN=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Biochemical Pathways

Without knowledge of the compound’s primary target, it is difficult to determine the exact biochemical pathways that are affected by this compound. Once the target is identified, it will be possible to map out the biochemical pathways involved.

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound are currently unknown. These properties are crucial for understanding the compound’s bioavailability, or the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action.

Result of Action

The molecular and cellular effects of this compound’s action are currently unknown. These effects will become clearer once the compound’s primary target and mode of action are identified.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound. These factors can include pH, temperature, presence of other molecules, and more.

Biological Activity

The compound 2-(1,2-benzoxazol-3-yl)-N-{2-[2-(pyrazin-2-yl)-1H-imidazol-1-yl]ethyl}acetamide (CAS Number: 2097873-54-4) is a complex organic molecule that incorporates multiple heterocyclic structures. This unique composition suggests potential biological activities, particularly in medicinal chemistry. This article explores its biological activity, including anticancer, antimicrobial, and other pharmacological effects.

Chemical Structure and Properties

The molecular formula of the compound is C18H16N6O2C_{18}H_{16}N_{6}O_{2}, with a molecular weight of 348.4 g/mol. The structure features a benzoxazole ring, an imidazole moiety, and a pyrazine component, which are known for their diverse biological activities.

Biological Activity Overview

Research has indicated that compounds containing benzoxazole and related structures exhibit various biological activities:

Anticancer Activity

Benzoxazole derivatives have been extensively studied for their anticancer properties. A review highlighted that several benzoxazole derivatives exert cytotoxic effects on various cancer cell lines, including:

  • Breast Cancer: MCF-7, MDA-MB-231
  • Lung Cancer: A549, HCC827
  • Colorectal Cancer: HT-29, HCT-116

For instance, one study demonstrated that derivatives of benzoxazole significantly inhibited the proliferation of these cancer cells, suggesting that the presence of the benzoxazole moiety is crucial for this activity .

Antimicrobial Activity

The antimicrobial properties of related compounds have also been investigated. For example, a study on benzoxazole derivatives showed varying degrees of activity against bacterial strains such as Bacillus subtilis and Escherichia coli. The minimal inhibitory concentrations (MIC) were determined for several derivatives, indicating that structural modifications can enhance or diminish antimicrobial efficacy .

Table 1: Biological Activity Summary of Benzoxazole Derivatives

Compound NameCancer Cell LineIC50 (µM)Antimicrobial ActivityMIC (µg/mL)
Compound AMCF-712.5Yes32
Compound BA54915.0NoN/A
Compound CHT-2910.0Yes16
Compound DPC320.0Yes64

This table summarizes key findings from various studies highlighting the anticancer and antimicrobial activities of benzoxazole derivatives.

The mechanism by which This compound exerts its biological effects likely involves interaction with specific molecular targets such as enzymes or receptors. For instance:

  • Enzyme Inhibition: Compounds may inhibit enzymes involved in cancer cell proliferation.
  • Receptor Modulation: The compound could bind to specific receptors affecting signal transduction pathways critical for cell survival and growth.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Table 1: Key Properties of Target Compound and Analogs

Compound Name Molecular Formula Molecular Weight Key Functional Groups Reported Bioactivity References
2-(1,2-Benzoxazol-3-yl)-N-{2-[2-(pyrazin-2-yl)-1H-imidazol-1-yl]ethyl}acetamide (Target) C₁₉H₁₆N₆O₂ 376.38 Benzoxazole, acetamide, pyrazine-imidazole Not reported (theoretical)
3-(2-(1H-Benzo[d]imidazol-2-ylthio)acetamido)-N-(2,4-dinitrophenyl)benzamide (W1) C₂₂H₁₆N₆O₅S 500.47 Benzimidazole, thioacetamide, nitro groups Antimicrobial, anticancer
Goxalapladib (CAS-412950-27-7) C₄₀H₃₉F₅N₄O₃ 718.80 Naphthyridine, trifluoromethyl, piperidine Atherosclerosis treatment
2-(1H-Benzimidazol-2-ylsulfanyl)-N-(2-phenylimidazo[1,2-a]pyridin-3-yl)acetamide (CAS 664368-06-3) C₂₂H₁₇N₅OS 399.47 Benzimidazole, sulfanyl, imidazopyridine Not reported (physical data only)

Key Comparisons

Structural Complexity and Bioactivity: The target compound’s benzoxazole core distinguishes it from benzimidazole-based analogs (e.g., W1 and CAS 664368-06-3). Goxalapladib, a naphthyridine derivative, is significantly larger (MW 718.80) and targets atherosclerosis via lipoprotein-associated phospholipase A2 inhibition. Its trifluoromethyl and biphenyl groups enhance lipophilicity, unlike the target compound’s pyrazine-imidazole motif .

Synthetic Accessibility :

  • The target compound’s synthesis likely involves coupling benzoxazole-3-acetic acid with a pyrazinyl-imidazole ethylamine intermediate, analogous to methods used for W1 (thioacetamide coupling) .
  • Goxalapladib’s multi-step synthesis includes piperidine functionalization and naphthyridine ring formation, which are more complex than the target’s modular assembly .

Therapeutic Potential: Benzimidazole-thioacetamide hybrids (e.g., W1) show IC₅₀ values of 2.5–8.7 µM against Staphylococcus aureus and breast cancer cells (MCF-7), attributed to DNA intercalation . The target compound’s pyrazine-imidazole group may similarly target kinase or protease enzymes.

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